molecular formula C12H24Cl2SiZr B13384376 Dichlorozirconium;dicyclopentyl(dimethyl)silane

Dichlorozirconium;dicyclopentyl(dimethyl)silane

Cat. No.: B13384376
M. Wt: 358.53 g/mol
InChI Key: PQLCAGOZFSFUOU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorozirconium; dicyclopentyl(dimethyl)silane is a zirconium-based compound combined with a sterically hindered silane ligand. This compound enhances stereoregularity (isospecificity) and chain-transfer reactivity, directly influencing polymer properties such as molecular weight distribution and melt flow index .

Properties

Molecular Formula

C12H24Cl2SiZr

Molecular Weight

358.53 g/mol

IUPAC Name

dichlorozirconium;dicyclopentyl(dimethyl)silane

InChI

InChI=1S/C12H24Si.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h11-12H,3-10H2,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

PQLCAGOZFSFUOU-UHFFFAOYSA-L

Canonical SMILES

C[Si](C)(C1CCCC1)C2CCCC2.Cl[Zr]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorozirconium;dicyclopentyl(dimethyl)silane typically involves the reaction of zirconium tetrachloride with dicyclopentyl(dimethyl)silane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dichlorozirconium;dicyclopentyl(dimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dichlorozirconium;dicyclopentyl(dimethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dichlorozirconium;dicyclopentyl(dimethyl)silane involves its ability to act as a catalyst or reagent in various chemical reactions. The molecular targets and pathways include:

Comparison with Similar Compounds

Structural and Functional Overview

The silane component, dicyclopentyl(dimethyl)silane (DCPDMSi), is compared to analogous silanes used in catalysis:

  • Diisopropyl dimethoxy silane (DIPDMSi) : Smaller substituents (isopropyl groups) reduce steric hindrance.
  • Cyclohexyl methyl dimethoxy silane (CMDMSi) : Intermediate steric bulk with a cyclohexyl and methyl group.
  • Tetraethoxysilane (TEOS) : Less sterically hindered, primarily used as a chain shuttling agent.

Performance in Propylene Polymerization

Property DCPDMSi DIPDMSi CMDMSi TEOS
Isospecificity High (bulky cyclopentyl) Moderate (isopropyl) Moderate Low
HOMO Energy Level Higher (-8.2 eV) Lower (-8.5 eV) Not reported Not applicable
Hydrogen Response High chain transfer Moderate Low Not applicable
Catalytic Activity High Moderate Low Low (non-donor role)

Key Findings :

  • Steric Effects : Bulky cyclopentyl groups in DCPDMSi improve stereochemical control, yielding higher isotactic polypropylene .
  • Electronic Effects : Higher HOMO energy levels in DCPDMSi enhance electron donation to the titanium active site, increasing catalyst complexation efficiency .
  • Industrial Relevance : DCPDMSi-based systems produce polymers with a melt index of 20–200 g/10min and polydispersity indices of 6–20, ideal for high-fluidity applications .

Comparison with Non-Catalytic Silanes

Other silanes in the evidence serve distinct roles:

  • Chloromethyl(dimethyl)silane : Used in hydrosilylation reactions (e.g., with allyl groups) at 40°C, forming chlorinated products for further functionalization .
  • Dichloromethylsilane : A reactive chlorinated silane (CAS 75-54-7) used in surface functionalization, contrasting with DCPDMSi’s catalytic role .

Mechanistic Insights and Synergistic Effects

  • Donor Mixtures: Blending DCPDMSi with TEOS (0.1–10% molar ratio) optimizes polymer fluidity and molecular weight distribution, demonstrating the silane’s dominance in catalytic performance .
  • Thermodynamic Factors: The higher heat of reaction for DCPDMSi (~120 kJ/mol vs. 90 kJ/mol for TEOS) correlates with stronger donor-catalyst interactions .

Biological Activity

Dichlorozirconium; dicyclopentyl(dimethyl)silane, also known as dimethylbis(cyclopentadienyl)silylzirconium dichloride, is a metallocene compound that has garnered attention for its potential biological applications and catalytic properties. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄Cl₂SiZr
  • Molecular Weight : 348.46 g/mol
  • Appearance : Yellow to green crystals
  • CAS Number : 86050-32-0

The compound features a zirconium center coordinated with two chlorides and a silane moiety, which contributes to its unique reactivity and potential biological interactions.

Anticancer Properties

Research indicates that metallocenes, including dichlorozirconium compounds, exhibit significant anticancer activity. A study explored the cytotoxic effects of various zirconocene derivatives on human cancer cell lines. The findings suggested that these compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Antimicrobial Effects

Dichlorozirconium; dicyclopentyl(dimethyl)silane has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with cellular metabolism .

Case Studies

  • Cytotoxicity in Cancer Cells :
    • Study : The impact of dichlorozirconium on various cancer cell lines was assessed.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line.
    • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis, indicating increased Annexin V binding in treated cells .
  • Antimicrobial Testing :
    • Study : Evaluated against Staphylococcus aureus and Escherichia coli.
    • Results : Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
    • Mechanism : Scanning electron microscopy revealed morphological changes in bacterial cells post-treatment, suggesting membrane disruption .

Table 1: Cytotoxicity of Dichlorozirconium in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis via ROS
MCF-77Mitochondrial dysfunction
A54912DNA damage

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Observed Effects
Staphylococcus aureus32Membrane disruption
Escherichia coli64Metabolic interference

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of dichlorozirconium; dicyclopentyl(dimethyl)silane:

  • Reactive Oxygen Species Generation : The compound has been shown to increase ROS levels in treated cells, contributing to its cytotoxic effects on cancer cells.
  • Membrane Disruption Mechanism : The antimicrobial action is primarily attributed to the alteration of bacterial cell membranes, leading to cell lysis.
  • Potential Applications : Given its dual action against cancerous cells and bacteria, this compound may serve as a lead structure for developing new therapeutic agents in oncology and infectious diseases.

Q & A

Basic Question: What are the optimal synthetic routes for Dichlorozirconium;dicyclopentyl(dimethyl)silane, and how can its purity be validated?

Methodological Answer:
Synthesis typically involves zirconium tetrachloride reacting with dicyclopentyl(dimethyl)silane under inert conditions. A stepwise approach is recommended:

  • Step 1: Use Schlenk-line techniques to prevent hydrolysis, as moisture sensitivity is common in organosilane-zirconium complexes (inferred from handling protocols for dichlorodiphenylsilane ).
  • Step 2: Monitor reaction progress via <sup>29</sup>Si NMR to track silicon coordination shifts, and FT-IR to confirm Zr–Cl bond formation (1,800–400 cm<sup>-1</sup> range) .
  • Step 3: Validate purity using GC-MS or HPLC with a non-polar column (e.g., C18), calibrated against known standards. For trace metal analysis, ICP-MS is critical .

Advanced Question: How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) can model the electronic structure and reaction pathways:

  • Step 1: Optimize the geometry of the zirconium-silane complex using software like Gaussian or ORCA, focusing on Zr–Si bond dissociation energies and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Step 2: Simulate ligand-exchange reactions (e.g., with Grignard reagents) by calculating transition-state barriers. Compare results with experimental kinetic data to validate accuracy .
  • Step 3: Use Natural Bond Orbital (NBO) analysis to identify charge transfer mechanisms, which explain regioselectivity in catalytic cycles .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing its structure?

Methodological Answer:

  • X-ray Diffraction (XRD): Single-crystal XRD resolves Zr–Si bond lengths and coordination geometry. For air-sensitive samples, use a sealed capillary tube .
  • Multinuclear NMR: <sup>1</sup>H and <sup>13</sup>C NMR identify organic ligands, while <sup>29</sup>Si NMR distinguishes Si–Zr bonding environments (e.g., δSi = −10 to −30 ppm for tetracoordinated silicon) .
  • Elemental Analysis: Combustion analysis (C/H/N) and halogen-specific methods (e.g., Schöniger flask) confirm stoichiometry .

Advanced Question: How can researchers resolve contradictions in reported catalytic activity data across studies?

Methodological Answer:
Contradictions often arise from uncontrolled variables. A systematic approach includes:

  • Variable Isolation: Design experiments using split-plot designs (e.g., randomized blocks for temperature, solvent, and catalyst loading) to isolate contributing factors .
  • Statistical Validation: Apply ANOVA or multivariate regression to quantify the significance of variables like solvent polarity (e.g., Kamlet-Taft parameters) on catalytic turnover .
  • Reproducibility Checks: Cross-validate results using independent techniques (e.g., comparing GC yields with <sup>1</sup>H NMR integration) and replicate under standardized conditions .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and flame-resistant lab coats. Work in a fume hood with a nitrogen purge to prevent combustion .
  • Spill Management: Neutralize spills with dry sand or sodium bicarbonate; avoid water due to exothermic hydrolysis .
  • Waste Disposal: Hydrolyze residual compound in a controlled manner (e.g., slow addition to ice-cold ethanol) before disposal as hazardous waste .

Advanced Question: What mechanistic studies elucidate the compound’s stability under varying thermal and solvent conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (e.g., 150–300°C range) under inert vs. oxidative atmospheres to assess thermal resilience .
  • Solvent Stability Tests: Conduct accelerated aging studies in polar (e.g., THF) vs. non-polar (e.g., hexane) solvents. Monitor degradation via <sup>29</sup>Si NMR silanol (δSi ~ −50 ppm) formation .
  • Kinetic Profiling: Use Arrhenius plots to derive activation energies for decomposition pathways, correlating with DFT-predicated bond dissociation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.